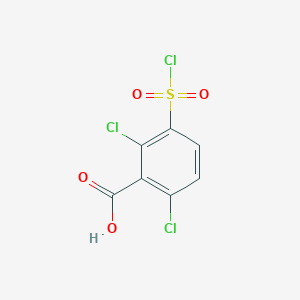

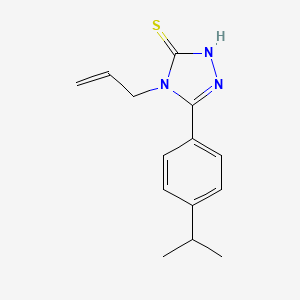

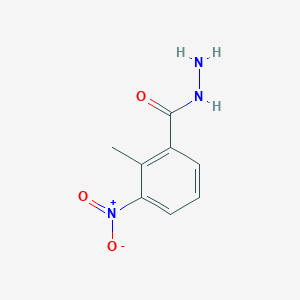

2-(3-Bromophenyl)malondialdehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related brominated compounds involves various strategies. For instance, 2-phenylthioallyl bromides are derived from allyl phenyl sulfides through a process of dibromination followed by dehydrobromination, which is then used to cause the 2-phenylthioallylation of aldehydes . Another synthesis method includes the formation of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehy

科学的研究の応用

1. Role in Malondialdehyde (MDA) Research

2-(3-Bromophenyl)malondialdehyde is closely related to Malondialdehyde (MDA), a biomarker for oxidative stress. MDA is a major product of lipid peroxidation and is frequently used to indicate oxidative damage in biological systems. For instance, Nielsen et al. (1997) established reliable reference intervals for plasma malondialdehyde, which is used as an indicator of lipid peroxidation and oxidative stress in clinical settings (Nielsen et al., 1997).

2. Application in Biochemical Analysis Methods

Compounds structurally related to MDA, such as 2-(3-Bromophenyl)malondialdehyde, are significant in developing and validating analytical methods for MDA detection. Cighetti et al. (2002) discussed using methyl malondialdehyde as an internal standard for MDA detection, indicating the importance of structurally similar compounds in enhancing the reliability of MDA measurements (Cighetti et al., 2002).

3. Implications in Diabetes Mellitus

Studies on MDA, a compound related to 2-(3-Bromophenyl)malondialdehyde, have shown its significance in conditions like diabetes mellitus. Slatter et al. (2000) discussed how MDA, a by-product of lipid oxidation, is considerably increased in diabetes, indicating its potential as a biomarker in this context (Slatter et al., 2000).

4. Use in Synthesis of Biomedically Relevant Compounds

Compounds like 2-(3-Bromophenyl)malondialdehyde are used in synthesizing biologically important compounds. For example, Li et al. (2011) described the synthesis of aza-quaternary carbon derivatives using related compounds, which are precursors for various alkaloids (Li et al., 2011).

5. Involvement in Chemical Reaction Mechanisms

Its structural analogs are involved in various chemical reaction mechanisms, providing insights into complex biochemical processes. Luo et al. (2021) discussed the copper-catalyzed lactamization of related compounds, highlighting the diverse applications of these types of chemicals in organic chemistry (Luo et al., 2021).

Safety And Hazards

特性

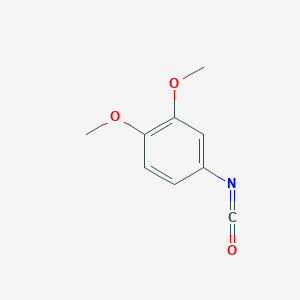

IUPAC Name |

2-(3-bromophenyl)propanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBBNWPPNCLEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409192 |

Source

|

| Record name | 2-(3-Bromophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)malondialdehyde | |

CAS RN |

791809-62-6 |

Source

|

| Record name | 2-(3-Bromophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)